3-(2-Thienyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(2-Thienyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a thienyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of thienyl-substituted hydrazides with appropriate reagents. One common method includes the reaction of thienyl hydrazide with carbon disulfide and subsequent cyclization with hydrazine hydrate under acidic conditions . Another approach involves the use of thienyl-substituted nitriles, which undergo cyclization with hydrazine derivatives to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted thienyl or oxadiazole derivatives.
Scientific Research Applications
3-(2-Thienyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One: A similar compound with anti-epileptic properties.
N-Substituted 2,5-Di(2-Thienyl)Pyrroles: Compounds with applications in molecular electronics.
Uniqueness
3-(2-Thienyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of the thienyl and oxadiazole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C7H5N3O2S |
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Molecular Weight |
195.20 g/mol |
IUPAC Name |
3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C7H5N3O2S/c8-5(11)7-9-6(10-12-7)4-2-1-3-13-4/h1-3H,(H2,8,11) |
InChI Key |
HYIQXZNUWHKTLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C(=O)N |
Origin of Product |
United States |
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